molecular formula C18H14Cl2F3NO4 B1225342 2-[4-[[(3,4-Dichlorophenyl)-oxomethyl]amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester

2-[4-[[(3,4-Dichlorophenyl)-oxomethyl]amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester

Cat. No. B1225342
M. Wt: 436.2 g/mol
InChI Key: OJNAVZCWIDOPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[[(3,4-dichlorophenyl)-oxomethyl]amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester is a member of benzamides.

Scientific Research Applications

Novel Compounds and Derivatives

  • A novel alkenoic acid ester related to the chemical structure was isolated from the roots of Ranunculus ternatus, demonstrating potential for discovering new compounds in natural products (Xiong et al., 2007).

Synthesis Techniques

  • Research on the synthesis of β-hydroxy-α-amino acids from enantiopure α-hydroxy-β-amino esters provides insights into complex chemical synthesis processes, relevant to the compound (Davies et al., 2013).
  • Studies on the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids highlight the diverse synthetic applications of related compounds (Rudyakova et al., 2006).

Chemical Reactions and Properties

  • OxymaPure/DIC has been used as an efficient reagent for the synthesis of a novel series of α-ketoamide derivatives, related to the compound's structure (El‐Faham et al., 2013).
  • Enzyme-catalyzed synthesis techniques have been developed for similar 3-heteroaryl-3-hydroxypropanoic acids, showcasing enzymatic methods in synthesizing complex molecules (Brem et al., 2009).

Pharmaceutical Research

  • Ethyl 2,4-Dioxo-4-phenylbutyrate, a related compound, has been used for large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters, indicating potential pharmaceutical applications (Blaser et al., 2003).
  • The synthesis of the Taxol® side chain from ethyl benzoylacetate, a process related to the compound's synthesis, highlights its relevance in pharmaceutical compound development (Wuts et al., 2000).

properties

Product Name

2-[4-[[(3,4-Dichlorophenyl)-oxomethyl]amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester

Molecular Formula

C18H14Cl2F3NO4

Molecular Weight

436.2 g/mol

IUPAC Name

ethyl 2-[4-[(3,4-dichlorobenzoyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C18H14Cl2F3NO4/c1-2-28-16(26)17(27,18(21,22)23)11-4-6-12(7-5-11)24-15(25)10-3-8-13(19)14(20)9-10/h3-9,27H,2H2,1H3,(H,24,25)

InChI Key

OJNAVZCWIDOPQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)(C(F)(F)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[[(3,4-Dichlorophenyl)-oxomethyl]amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester

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